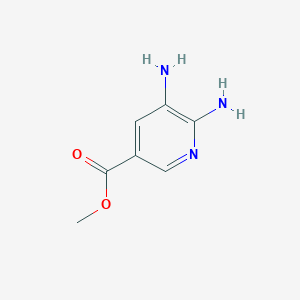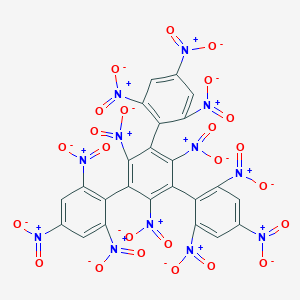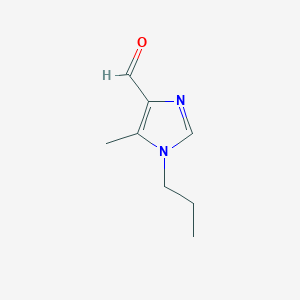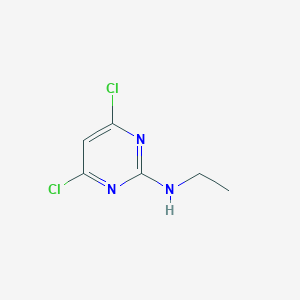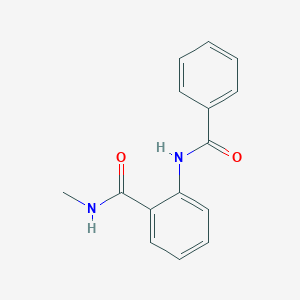
2-(benzoylamino)-N-methylbenzamide
Vue d'ensemble
Description
“2-(benzoylamino)-N-methylbenzamide” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It’s important to note that benzoylamino compounds are often used in the synthesis of various pharmaceuticals1.
Chemical Reactions Analysis
The chemical reactions involving “2-(benzoylamino)-N-methylbenzamide” are not explicitly mentioned in the sources I have access to. However, benzoylamino compounds can participate in a variety of chemical reactions, depending on their specific structure and the conditions of the reaction2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(benzoylamino)-N-methylbenzamide” are not explicitly mentioned in the sources I have access to. However, the properties of a compound can be influenced by its molecular structure and the functional groups it contains45.
Applications De Recherche Scientifique
1. Kinetics and Mechanism in Chemical Reactions
2-(Benzoylamino)-N-methylbenzamide is used in studying the kinetics and mechanisms of base-catalyzed cyclization reactions. For instance, acylation of 2-aminobenzamide with substituted benzoyl chlorides to prepare 2-(substituted benzoylamino)benzamides, followed by sodium methoxide catalyzed ring closure, has been a subject of study. These reactions are monitored by UV/Vis spectroscopy, providing insights into reaction rates and the influence of various factors on these rates (Hanusek et al., 2002).
2. Synthesis of Quinazoline-Thiones
The compound is also significant in the synthesis of quinazoline-thiones. Through the acylation of 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides and subsequent sodium methoxide-catalyzed ring closure, 3-methyl-2-phenylquinazoline-4-thiones are produced. These compounds have been characterized using NMR spectroscopy and UV-VIS spectroscopy (Hanusek et al., 2006).
3. Development of Novel Radioligands
In the field of positron emission tomography (PET) imaging, 2-(benzoylamino)-N-methylbenzamide derivatives are explored for imaging certain receptors in the brain. The design and synthesis of novel radioligands using this compound, and their evaluation for imaging specific brain receptors, are significant areas of research (Fujinaga et al., 2012).
4. Exploration in Organic Synthesis
This compound is also relevant in the exploration of organic synthesis processes. For instance, the treatment of 2-chloropyridine with LDA and the Weinreb amide of benzoic acid, leading to the formation of N-methylbenzamide, is an area of study. This provides insights into the mechanistic pathways in organic synthesis (Gim & Jung, 2019).
5. Crystallographic Studies
The compound is used in crystallographic studies to understand molecular structures better. For example, the crystal structure of m-methylbenzamide has been determined to understand better the atomic positions and molecular interactions within the crystal (OriiSeiki et al., 1963).
6. Synthesis and Bioactivity in Pharmaceutical Research
In pharmaceutical research, 2-(benzoylamino)-N-methylbenzamide derivatives are synthesized and studied for their bioactivity. This includes the development of compounds for specific therapeutic applications, such as inhibitors of certain biological processes or receptors (Lü et al., 2015).
7. Study of Metabolic Conversion in Biochemistry
The compound's derivatives are used in biochemical studies to understand metabolic conversion processes. For instance, the study of how N-methyl and N,N-dimethylbenzamides are metabolically converted to N-hydroxymethyl compounds provides valuable insights into metabolic pathways (Ross et al., 1983).
Safety And Hazards
The safety and hazards associated with “2-(benzoylamino)-N-methylbenzamide” are not explicitly mentioned in the sources I have access to. However, it’s important to handle all chemicals with appropriate safety precautions6.
Orientations Futures
The future directions for “2-(benzoylamino)-N-methylbenzamide” are not explicitly mentioned in the sources I have access to. However, there is ongoing research into benzoylamino compounds and their potential applications, particularly in the field of medicine7.
Please note that this analysis is based on the limited information available and may not fully cover “2-(benzoylamino)-N-methylbenzamide”. For a more comprehensive analysis, further research in scientific literature and databases would be required.
Propriétés
IUPAC Name |
2-benzamido-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16-15(19)12-9-5-6-10-13(12)17-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNPBZCBLVTENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
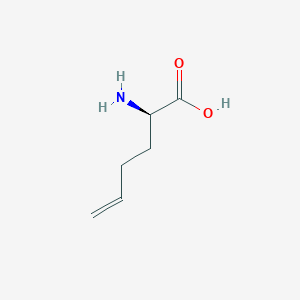

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

